Cas no 119295-34-0 (1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol)
119295-34-0 structure
Product Name:1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol
Numero CAS:119295-34-0
MF:C25H20Cl3N3O6
MW:564.801803588867
CID:162870
PubChem ID:3082960
Update Time:2025-04-19
1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol
- 5-chloro-2-(2,4-dichlorophenoxy)phenol,2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate
- Kliostom
- 1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-, benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate - 5-chloro-2-(2,4-dichlorophenoxy)phenol (1:1)
- 2-Mehyl-5-nitro-1H-imidazole-1-ethanol benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
- 119295-34-0
- DTXSID20152398
- 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
- 5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate
- 2-Methyl-5-nitro-1H-imidazole-1-ethanol benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
-
- Inchi: 1S/C13H13N3O4.C12H7Cl3O2/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h2-6,9H,7-8H2,1H3;1-6,16H
- Chiave InChI: KSKYQBBQGSJTKF-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C=CC=1OC1C=CC(=CC=1O)Cl)Cl.O(C(C1C=CC=CC=1)=O)CCN1C(=CN=C1C)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 563.042
- Massa monoisotopica: 563.041769
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 37
- Conta legami ruotabili: 7
- Complessità: 604
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 119
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 487.7°Cat760mmHg
- Punto di infiammabilità: 248.7°C
- PSA: 116.72
1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
119295-34-0 (1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso